molecular formula C8H4ClNO3S B1429909 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1368489-92-2

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1429909
CAS No.: 1368489-92-2
M. Wt: 229.64 g/mol
InChI Key: ZSTCCJSOOXRQSR-UHFFFAOYSA-N
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Description

The compound “5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid” is likely a heterocyclic compound due to the presence of the oxazole and thiophene rings . The presence of the carboxylic acid group suggests that it may have acidic properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the oxazole and thiophene rings. The presence of the chlorine atom could introduce some degree of polarity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo substitution reactions, particularly at the site of the halogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it somewhat soluble in water .

Scientific Research Applications

Antioxidant Potential

A study by Prabakaran, Manivarman, & Bharanidharan (2021) synthesized derivatives related to 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid, demonstrating potential antioxidant activity. This was supported by in vitro studies and molecular docking, revealing strong interactions with protein tyrosine kinase, suggesting these compounds' potential in oxidative stress-related therapeutic applications (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antimicrobial Activity

Marvadi et al. (2020) explored a series of compounds, including 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, for antitubercular activity. The study highlighted promising antimycobacterial agents, suggesting the potential of derivatives of this compound in combating tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2020).

Anticancer Properties

Zhang et al. (2005) identified a compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as a novel apoptosis inducer with potential as an anticancer agent. The study found its effectiveness against various cancer cell lines, offering a new direction in cancer treatment research (Zhang et al., 2005).

Synthesis and Transformations

Prokopenko et al. (2010) conducted research on derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, demonstrating their synthesis and potential for further transformations. This study underlines the versatility and utility of such compounds in chemical synthesis (Prokopenko et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a drug, it could interact with biological targets in a number of ways, often involving the formation of hydrogen bonds or other intermolecular interactions .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise as a drug, for example, future research could involve further testing its efficacy and safety .

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3S/c9-6-2-1-5(14-6)7-4(8(11)12)3-10-13-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTCCJSOOXRQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid

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